molecular formula C20H23N3O4 B2437769 L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- CAS No. 134816-33-4

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-

Cat. No.: B2437769
CAS No.: 134816-33-4
M. Wt: 369.421
InChI Key: AGILQBLNBVSUCR-AWZKZOKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl-, phenylmethyl ester, has a molecular weight of 468.59 and a formula of C27H36N2O5 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid, are as follows: Molecular Formula CHNO, Average mass 247.245 Da, Monoisotopic mass 247.105591 Da .

Scientific Research Applications

Enzymatic Analysis and Biosynthesis

L-phenylalanine is a significant subject in enzymatic research. It is notably used in the study of L-phenylalanine ammonia-lyase, an enzyme found in Rhodotorula glutinis. This enzyme is crucial for the biosynthesis of L-phenylalanine and has applications in biochemistry for the assay of this amino acid (Marusich et al., 1981). Furthermore, research on synthetic models of phenylalanine ammonia lyase (PAL) provides insights into the reversible conversion of α-amino acids to acrylic acids, a reaction with potential industrial significance (Rettig et al., 2000).

Metabolic Engineering and Production Enhancement

L-phenylalanine's role in metabolic pathways is of great interest. A study on E. coli highlighted the quantitative investigation of phenylalanine biosynthesis, identifying key enzymes in the shikimate pathway. This research provides methods to enhance phenylalanine yield, which is significant for its applications in food and medicine (Ding et al., 2016).

Analytical Chemistry and Separation Techniques

In analytical chemistry, L-phenylalanine derivatives are used in the development of separation techniques. For instance, supercritical fluid chromatography has been applied for the enantiomeric separation of phenylalanine and its intermediates (Lou et al., 1992). Additionally, molecularly imprinted electrochemical sensors for L-phenylalanine detection are significant for selective and sensitive determination, demonstrating the compound's utility in sensor technology (Ermiş et al., 2017).

Enzyme Structure and Function

Studies on enzymes like L-phenylalanine dehydrogenase from Rhodococcus sp. M4 have contributed to our understanding of enzyme mechanisms, specifically in the oxidative deamination of amino acids (Vanhooke et al., 1999). Similarly, research on the influence of functional groups in L-phenylalanine derivatives provides insights into their electronic structures and ionization spectra, which is valuable for chemical and pharmaceutical studies (Ganesan et al., 2010).

Synthesis of Derivatives and Medicinal Applications

The synthesis of new derivatives of L-phenylalanine, like tetrazolyl derivatives, has implications in medicinal chemistry, particularly for their potential biological activity (Tolstyakov et al., 2016). Additionally, studies on the biosynthesis and metabolic fate of phenylalanine in conifers reveal its role in the channeling of carbon from photosynthesis to phenylpropanoid biosynthesis, important in the study of plant biology and wood formation (Pascual et al., 2016).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenyldiazenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-20(2,3)27-19(26)21-17(18(24)25)13-14-9-11-16(12-10-14)23-22-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILQBLNBVSUCR-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.